1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology, where it functions as an inhibitor of cyclin-dependent kinase 2 (CDK2). The molecular formula of this compound is C11H18N6, and its molecular weight is approximately 218.3 g/mol. The compound is often used in research settings for its biochemical properties and interactions with various cellular mechanisms.
The compound is classified under pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. These compounds are typically synthesized through various organic chemistry methods and are available from chemical suppliers for research purposes. The specific derivative 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride is noted for its purity and suitability for laboratory use .
The synthesis of 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine typically involves several steps:
The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require catalysts to facilitate the reaction. The synthesis can be optimized by adjusting temperature and reaction time to improve yields.
The molecular structure of 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine features a piperazine ring linked to a pyrazolo[3,4-d]pyrimidine core.
Key structural data include:
These details provide insight into the compound's potential interactions at the molecular level.
1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions that can alter its structure and biological activity:
The conditions for these reactions vary based on the desired outcome and can involve different solvents and temperatures to optimize yields.
The primary mechanism of action for 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine involves its interaction with cyclin-dependent kinase 2 (CDK2).
By binding to the ATP-binding site of CDK2, this compound inhibits its activity, leading to:
These effects highlight its potential as an antitumor agent.
The physical properties include:
Key chemical properties encompass:
Relevant data on these properties are essential for understanding how this compound may behave in various experimental settings .
1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine has several scientific applications:
These applications underscore its significance in pharmacological research and development .
The synthesis of 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine derivatives typically begins with constructing the heterocyclic core through cyclocondensation reactions. A common approach utilizes 5-amino-3-methyl-1H-pyrazole-4-carboxylate derivatives as pivotal intermediates. As demonstrated in pyrazolo[3,4-d]pyrimidine syntheses, these precursors undergo cyclization with formamide or triethyl orthoformate under reflux conditions to yield the 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine scaffold [6] [9]. This chlorinated intermediate serves as the crucial electrophile for subsequent nucleophilic displacement reactions.
The introduction of the piperazine moiety occurs via nucleophilic aromatic substitution (SNAr), where the chloro group at position 4 is displaced by piperazine. This reaction typically employs anhydrous solvents like dimethylformamide (DMF) or acetonitrile under inert atmospheres, with temperatures ranging from 80-100°C for 12-24 hours to achieve moderate to high yields (65-85%) [2] [4]. Alternative pathways involve pre-functionalized piperazine derivatives where N-alkylated piperazines are introduced to enhance lipophilicity or incorporate specific pharmacophores.
Table 1: Key Intermediates in Pyrazolo[3,4-d]pyrimidine Core Synthesis
| Intermediate | Reagents/Conditions | Function | Typical Yield (%) |
|---|---|---|---|
| Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Ethoxymethylene malononitrile, reflux | Precursor for cyclization | 70-80 |
| 4-Chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | Triethyl orthoformate/acetic anhydride, 120°C | Electrophilic coupling site | 60-75 |
| 1-(1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine | Anhydrous piperazine, DMF, 90°C | Core scaffold for derivatization | 65-85 |
Piperazine ring functionalization leverages transition metal-catalyzed cross-coupling to introduce diverse substituents at the N4-position. Palladium-catalyzed Buchwald-Hartwig amination enables coupling of aryl halides with the secondary amine of the piperazine ring. For example, reactions with 4-bromochlorobenzene using Pd2(dba)3/XPhos catalytic systems in toluene at 80°C achieve 70-90% yields [4] [9]. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to append triazole motifs, enhancing molecular complexity for biological targeting.
Microwave-assisted coupling significantly reduces reaction times from hours to minutes while improving yields. For instance, N-arylation of the piperazine nitrogen with 4-fluorophenylboronic acid using Cu(OAc)₂ catalyst under microwave irradiation (100°C, 30 min) delivers 85-92% yields compared to 60-75% under conventional heating [10]. These catalytic methodologies facilitate rapid diversification of the piperazine moiety while maintaining the integrity of the pyrazolopyrimidine core.
Table 2: Catalytic Systems for Piperazine Functionalization
| Reaction Type | Catalyst System | Conditions | Application Example | Yield (%) |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd2(dba)3/XPhos | Toluene, 80°C, 12h | 4-(4-Chlorophenyl)piperazine derivative | 75-90 |
| CuAAC "Click Chemistry" | CuI/sodium ascorbate | DMSO/H₂O, rt, 6h | Triazole-linked thioglycosides | 80-88 |
| Chan-Lam Coupling | Cu(OAc)₂/pyridine | Microwave, 100°C, 30min | 4-(Pyridin-3-yl)piperazine derivative | 85-92 |
The nucleophilic substitution at C4 of the pyrazolopyrimidine core exhibits significant solvent and temperature dependence. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and DMF enhance reaction rates by facilitating piperazine nucleophile activation and chloride leaving group dissociation. Kinetic studies reveal a 3.2-fold rate increase in DMSO compared to tetrahydrofuran (THF) at 80°C [9]. Elevated temperatures (90-110°C) are typically required for complete conversion, but must be balanced against decomposition risks beyond 120°C.
Systematic optimization demonstrates that solvent-free conditions under microwave irradiation significantly improve efficiency. Reactions using neat piperazine at 100°C under microwave (300W, 20 min) achieve near-quantitative conversion compared to 65% yield after 24 hours in refluxing acetonitrile [8] [10]. The addition of catalytic potassium iodide (10 mol%) further accelerates substitution via halogen exchange (Finkelstein reaction), converting chloro to iodo groups that exhibit superior leaving group ability.
Structural derivatization focuses on enhancing kinase inhibition and cellular penetration through bioisosteric modifications. Thioglycoside conjugation involves reacting 4-chloro intermediates with peracetylated thiosugars under Lewis acid catalysis. For example, coupling with 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose using BF₃·Et₂O in dichloromethane yields S-glycosides displaying improved water solubility and tumor cell uptake [7]. Biological evaluations show IC₅₀ values of 6-48 nM against HCT-116 colorectal carcinoma cells, representing a 20-30 fold potency increase over parent compounds.
Triazolo[1,5-c]pyrimidine annulation generates fused heterocyclic systems with distinct target selectivity. Treatment with carbon disulfide/potassium hydroxide forms thiol precursors that undergo cyclization with hydrazine to yield pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These derivatives exhibit potent CDK2 inhibition (IC₅₀ = 0.057-0.119 μM) by forming essential hydrogen bonds with Leu83 in the ATP-binding pocket [7]. Molecular modeling confirms enhanced binding affinity through additional hydrophobic interactions with the triazole moiety.
Table 3: Bioactivity of Key Derivatives Against Cancer Cell Lines
| Derivative Class | Representative Compound | MCF-7 IC₅₀ (μM) | HCT-116 IC₅₀ (μM) | HepG-2 IC₅₀ (μM) |
|---|---|---|---|---|
| Parent piperazine | 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine | >100 | >100 | >100 |
| Thioglycoside | 2-(1,6-Dimethyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-5-yl)thio)-D-glucose | 0.045 | 0.006 | 0.048 |
| Triazolopyrimidine | 5-(1-(4-Chlorophenyl)glycyl)-3-(β-D-ribofuranosyl)thieno[2',3':4,5]pyrazolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine | 0.046 | 0.007 | 0.048 |
| Benzylideneamino | 3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | 0.011 | 0.014 | NT |
NT = Not Tested
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: